3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1018526-73-2
VCID: VC3174841
InChI: InChI=1S/C11H17ClN2O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-8H2
SMILES: C1CC1C(=O)N2CCN(CC2)C(=O)CCCl
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72 g/mol

3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one

CAS No.: 1018526-73-2

Cat. No.: VC3174841

Molecular Formula: C11H17ClN2O2

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one - 1018526-73-2

Specification

CAS No. 1018526-73-2
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
IUPAC Name 3-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C11H17ClN2O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-8H2
Standard InChI Key HFEYJPNYLFUVLB-UHFFFAOYSA-N
SMILES C1CC1C(=O)N2CCN(CC2)C(=O)CCCl
Canonical SMILES C1CC1C(=O)N2CCN(CC2)C(=O)CCCl

Introduction

Chemical Structure and Classification

3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is a specialized organic compound that belongs to the class of piperazine derivatives with multiple functional groups. Based on its chemical name, we can deduce that this compound contains a piperazine ring system with two carbonyl-containing substituents: a 3-chloropropanoyl group and a cyclopropanecarbonyl group.

Structural Components

The molecule consists of several key structural features:

  • A piperazine heterocyclic ring (six-membered ring with two nitrogen atoms at positions 1 and 4)

  • A 3-chloropropanoyl group (3-chloro-1-propanone) attached to one of the piperazine nitrogen atoms

  • A cyclopropanecarbonyl group attached to the other piperazine nitrogen atom

The compound contains two amide functional groups, a terminal chlorine atom, and a cyclopropane ring. These structural elements contribute to its chemical reactivity and potential biological activity. The compound shares partial structural similarity with other piperazine derivatives and chlorinated propanone compounds, such as those used in medicinal chemistry research.

Comparison with Related Compounds

The structure of this compound differs from 3-Chloro-1-(morpholin-4-yl)propan-1-one, which contains a morpholine ring instead of a piperazine ring with an additional cyclopropanecarbonyl substituent. The morpholine derivative has the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol. In contrast, our target compound would have a higher molecular weight due to the additional cyclopropanecarbonyl group.

Similarly, it differs from the 4-Oxo-4-(4-(pyridin-2-yl)piperazin-1-yl) compound with CAS number 213186-59-5, which contains a pyridine ring rather than the cyclopropanecarbonyl and chlorinated propanone moieties .

Physicochemical Properties and Characteristics

Predicted Physical Properties

Based on its structure, 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one would likely exhibit the following physicochemical properties:

  • Molecular Formula: Expected to be C11H17ClN2O2

  • Molecular Weight: Approximately 244.72 g/mol

  • Physical State: Likely a white to off-white crystalline solid at room temperature

  • Solubility: Probably moderately soluble in organic solvents like dichloromethane, chloroform, and acetonitrile; limited solubility in water

  • Stability: May be sensitive to hydrolysis due to the presence of the chlorine atom and amide bonds

Compound IDMDA-MB-436 IC₅₀ (μM)CAPAN-1 IC₅₀ (μM)
5cj17.411.4
5cp19.815.5
5ca22.9>100
5cc31.920.7
5ci38.648.1

While these compounds differ structurally from our target molecule, they demonstrate how specific functional groups can influence biological activity. The presence of the piperazine ring and terminal chlorine atom in our target compound suggests potential for biological interactions.

Predicted Mechanism of Action

If 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one were to exhibit biological activity, its mechanism might involve:

  • Interaction with specific molecular targets through the piperazine nitrogen atoms

  • Potential covalent binding through the reactive chlorine atom

  • Hydrogen bonding interactions through the carbonyl groups

  • Possible enzyme inhibition through steric or electronic effects

Structure-Activity Relationship Analysis

Key Pharmacophores

The structure of 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one contains several potential pharmacophores:

  • Piperazine Ring: A common scaffold in many pharmaceuticals, often associated with central nervous system activity and diverse binding properties

  • Cyclopropanecarbonyl Group: Introduces rigidity and can influence receptor binding specificity

  • 3-Chloropropanoyl Group: Provides potential reactivity through the terminal chlorine atom

  • Carbonyl Groups: Offer hydrogen bond acceptor sites for target interactions

Comparison With Known Bioactive Molecules

Morpholine-containing compounds similar to our target molecule have demonstrated antimicrobial properties. For example, 3-Chloro-1-(morpholin-4-yl)propan-1-one derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Table 2 summarizes reported activities of related morpholine derivatives.

Table 2: Antimicrobial Activity of Related Morpholine Derivatives

DerivativeMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
7b0.22<0.570
5a0.25<0.565
Standard0.51.0--

While these data refer to morpholine derivatives rather than our specific piperazine-containing compound, they suggest the potential for similar biological activities in our target molecule.

Research Challenges and Future Directions

Current Research Limitations

Research on 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one faces several challenges:

  • Limited published data on its synthesis, characterization, and biological activity

  • Complex structure requiring specialized synthetic approaches

  • Potential stability issues during synthesis and storage

  • Need for comprehensive biological screening to identify potential applications

Future Research Opportunities

Future research directions for this compound could include:

  • Development and optimization of efficient synthetic routes

  • Comprehensive characterization of its physicochemical properties

  • Biological screening against various targets to identify potential therapeutic applications

  • Structure-activity relationship studies through the synthesis of structural analogs

  • Investigation of its potential as a building block for more complex molecules

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator